molecular formula C22H26N4O2 B14935504 N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide

Cat. No.: B14935504
M. Wt: 378.5 g/mol
InChI Key: SELJDQFNIFKVPC-UHFFFAOYSA-N
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Description

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and pyrrole intermediates, followed by their coupling with the tetrahydropyran moiety. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide is unique due to its combination of multiple heterocyclic structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H26N4O2

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(1-methylimidazol-2-yl)-phenylmethyl]-2-(4-pyrrol-1-yloxan-4-yl)acetamide

InChI

InChI=1S/C22H26N4O2/c1-25-14-11-23-21(25)20(18-7-3-2-4-8-18)24-19(27)17-22(9-15-28-16-10-22)26-12-5-6-13-26/h2-8,11-14,20H,9-10,15-17H2,1H3,(H,24,27)

InChI Key

SELJDQFNIFKVPC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(C2=CC=CC=C2)NC(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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